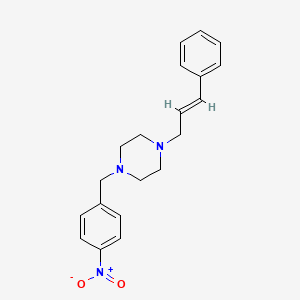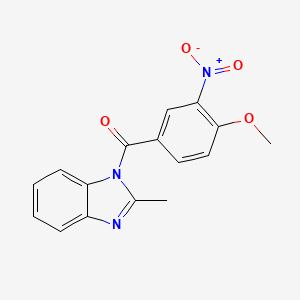
N-(4-methyl-2-pyrimidinyl)-3,3-diphenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methyl-2-pyrimidinyl)-3,3-diphenylpropanamide, also known as MPP, is a chemical compound that has gained significant attention in the field of scientific research. MPP is a potent and selective inhibitor of the protein kinase C θ (PKCθ), which plays a crucial role in various cellular processes, including immune response, inflammation, and cancer progression.
Wirkmechanismus
N-(4-methyl-2-pyrimidinyl)-3,3-diphenylpropanamide is a potent and selective inhibitor of PKCθ, which is a member of the protein kinase C family. PKCθ is involved in the activation and differentiation of T cells, which play a crucial role in the immune response. This compound inhibits the activation of PKCθ by binding to the ATP-binding site of the enzyme, thereby preventing its phosphorylation and activation.
Biochemical and physiological effects:
This compound has been shown to have significant biochemical and physiological effects in various cell types. In T cells, this compound inhibits the activation and differentiation of these cells, leading to a reduction in the immune response. In cancer cells, this compound inhibits the proliferation and migration of these cells, leading to a reduction in tumor growth and metastasis. In vascular smooth muscle cells, this compound inhibits cell proliferation and migration, leading to a reduction in the development of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methyl-2-pyrimidinyl)-3,3-diphenylpropanamide has several advantages and limitations for lab experiments. One of the advantages is its high potency and selectivity for PKCθ, which allows for the specific inhibition of this enzyme without affecting other members of the protein kinase C family. Another advantage is its ability to inhibit the activation and differentiation of T cells, making it a potential immunosuppressive agent for the treatment of autoimmune diseases.
However, this compound also has several limitations for lab experiments. One limitation is its poor solubility in water, which can make it challenging to work with in aqueous solutions. Additionally, this compound has not been extensively studied in vivo, making it difficult to assess its efficacy and safety in animal models.
Zukünftige Richtungen
There are several future directions for the study of N-(4-methyl-2-pyrimidinyl)-3,3-diphenylpropanamide. One direction is the investigation of its potential therapeutic applications in various diseases, including autoimmune diseases, cancer, and cardiovascular diseases. Another direction is the development of more potent and selective inhibitors of PKCθ, which could lead to the development of more effective treatments for these diseases. Additionally, the study of this compound in animal models could provide valuable insights into its efficacy and safety in vivo.
Synthesemethoden
N-(4-methyl-2-pyrimidinyl)-3,3-diphenylpropanamide can be synthesized using a multi-step reaction scheme starting from commercially available starting materials. The synthesis involves the condensation of 2-amino-4-methylpyrimidine with benzaldehyde to form 4-methyl-2-(phenylmethylene)pyrimidine. This intermediate is then reacted with 3,3-diphenylpropanoyl chloride in the presence of a base to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-methyl-2-pyrimidinyl)-3,3-diphenylpropanamide has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and cardiovascular diseases. PKCθ has been shown to play a crucial role in the activation and differentiation of T cells, which are involved in the immune response. Therefore, this compound has been investigated as a potential immunosuppressive agent for the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
In addition, PKCθ has been implicated in the progression of various cancers, including breast, prostate, and lung cancer. Therefore, this compound has been studied as a potential anticancer agent. Furthermore, PKCθ has been shown to play a role in the regulation of vascular smooth muscle cell proliferation, migration, and apoptosis, making this compound a potential therapeutic agent for the treatment of cardiovascular diseases.
Eigenschaften
IUPAC Name |
N-(4-methylpyrimidin-2-yl)-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c1-15-12-13-21-20(22-15)23-19(24)14-18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-13,18H,14H2,1H3,(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBHAZFKYZPTNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24784867 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5733294.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B5733301.png)

![{2-[(4-bromobenzyl)oxy]phenyl}methanol](/img/structure/B5733314.png)
![4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5733322.png)
![ethyl 2-[(anilinocarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5733329.png)
![5-methyl-2-[(4-nitrobenzoyl)amino]benzoic acid](/img/structure/B5733330.png)
![N-[3-({[(3-chloro-2-methylphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5733332.png)

![2-[(cyclohexylmethyl)(propyl)amino]ethanol](/img/structure/B5733351.png)


![8-[(2-furylmethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5733388.png)
